Kuwanon S Kuwanon S Kuwanon S is a natural product found in Morus alba and Morus lhou with data available.
Brand Name: Vulcanchem
CAS No.: 100187-67-5
VCID: VC7930680
InChI: InChI=1S/C25H26O5/c1-15(2)5-4-6-16(3)7-8-17-11-18(9-10-20(17)27)23-14-22(29)25-21(28)12-19(26)13-24(25)30-23/h5,7,9-14,26-28H,4,6,8H2,1-3H3/b16-7+
SMILES: CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol

Kuwanon S

CAS No.: 100187-67-5

Cat. No.: VC7930680

Molecular Formula: C25H26O5

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Kuwanon S - 100187-67-5

Specification

CAS No. 100187-67-5
Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
IUPAC Name 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C25H26O5/c1-15(2)5-4-6-16(3)7-8-17-11-18(9-10-20(17)27)23-14-22(29)25-21(28)12-19(26)13-24(25)30-23/h5,7,9-14,26-28H,4,6,8H2,1-3H3/b16-7+
Standard InChI Key UXXAQCSTQAIKEM-FRKPEAEDSA-N
Isomeric SMILES CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C
SMILES CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C
Canonical SMILES CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C

Introduction

Chemical Identity and Structural Properties

Kuwanon S (PubChem CID: 6450924) is a flavonoid derivative with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol . Its IUPAC name, 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one, reflects a complex architecture featuring a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a prenylated phenyl group at position 2, and an isoprenoid side chain (Figure 1) . The compound’s stereochemistry includes an (E)-configured double bond in the isoprenoid moiety, a structural motif shared with other prenylated flavonoids in the Morus genus.

Structural Characterization

The 2D and 3D conformational analyses of Kuwanon S highlight its planar chromen-4-one system and the spatial orientation of the prenyl group, which may influence its interactions with biological targets . Unlike Kuwanon G, which contains a fused benzofuran system, Kuwanon S retains a simpler chromen-4-one scaffold, potentially affecting its solubility and binding affinity .

Table 1: Key Chemical Properties of Kuwanon S

PropertyValue
Molecular FormulaC₂₅H₂₆O₅
Molecular Weight406.5 g/mol
SynonymsKuwanon S, 100187-67-5
Prenyl Substituent(E)-3,7-dimethylocta-2,6-dienyl
Key Functional GroupsHydroxyl, chromen-4-one

Natural Occurrence and Biosynthetic Context

Kuwanon S has been identified in Morus lhou and Morus alba (white mulberry), plants renowned for their use in traditional medicine and silkworm cultivation . These species produce a diverse array of prenylated flavonoids, including Kuwanons A–Z, which are biosynthesized via the phenylpropanoid pathway with subsequent prenylation by prenyltransferases . The accumulation of Kuwanon S in root bark and stem extracts suggests a role in plant defense mechanisms, analogous to the antimicrobial and antioxidant functions observed in related compounds .

CompoundTarget PathwayKey Finding
Kuwanon CMitochondrial apoptosisROS induction, ∆Ψm collapse
Kuwanon GTyrosinase inhibitionIC₅₀ = 67.6 µM (l-tyrosine)
Kuwanon ZIFNB1/IL-6 bindingΔG = −9.6 kcal/mol
Kuwanon SNot yet characterizedStructural basis for study

Challenges and Future Directions

The absence of in vitro or in vivo data specific to Kuwanon S underscores critical research gaps. Key priorities include:

  • Bioactivity Screening: Systematic assessment of antimicrobial, anticancer, and antiviral properties.

  • Structure-Activity Relationships: Comparative studies with Kuwanons C, G, and Z to elucidate the role of prenylation and hydroxylation patterns.

  • Synthetic Accessibility: Development of efficient synthesis routes to enable large-scale biological testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator